1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its industrial application .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(3-Aminopropyl)-4-methylpiperazine
- 4-(4-Methylpiperazin-1-yl)aniline
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Uniqueness: 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
1315360-60-1 |
---|---|
Molecular Formula |
C9H19N3 |
Molecular Weight |
169.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.